1-(3-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHAN-1-OL
Description
Properties
IUPAC Name |
1-(5-bromo-2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)5-3-6(7)8-9(5)2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPWKFCZOBIVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NN1C)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-1-methyl-1H-pyrazole.
Reaction with Ethanol: The 3-bromo-1-methyl-1H-pyrazole is then reacted with ethanol under specific conditions to introduce the ethan-1-ol group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethan-1-ol group play crucial roles in its binding to enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Properties
Reactivity and Stability
- Pyrazole vs. Isoxazole Reactivity : The pyrazole ring in the target compound exhibits greater aromatic stability compared to the isoxazole core in the analog, owing to the presence of two adjacent nitrogen atoms, which enhance resonance stabilization. This difference impacts regioselectivity in further derivatization reactions.
- Bromine Position : The 3-bromo substituent on the pyrazole ring may undergo nucleophilic substitution more readily than the 4-bromo group in the isoxazole analog due to steric and electronic effects.
Biological Activity
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 205.05 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.05 g/mol |
| CAS Number | 1785612-33-0 |
| Boiling Point | Not available |
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects may involve:
Microtubule Disruption : Similar compounds have been shown to destabilize microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells .
Caspase Activation : The compound may enhance the activity of caspase enzymes, which play a crucial role in the apoptotic pathway. For example, an increase in caspase-3 activity was observed in treated cancer cells, indicating the induction of programmed cell death .
Case Studies
A notable study evaluated the anticancer properties of various pyrazole derivatives, including those structurally related to this compound. The results highlighted:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis via caspase activation |
| Compound B | HepG2 | 15 | Microtubule destabilization |
| 1-(3-Br-Pyrazol) | MDA-MB-231 | 12 | Induction of apoptosis |
These findings suggest that the biological activity of pyrazole derivatives is closely linked to their structural features and functional groups.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol?
The compound is typically synthesized via condensation reactions of hydrazine derivatives with β-keto alcohols, followed by bromination. For example, ethyl acetoacetate can react with methylhydrazine under reflux conditions in ethanol to form the pyrazole core. Subsequent bromination at the 3-position is achieved using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Purification involves recrystallization from ethanol and confirmation of purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
Q. How can the purity and structural identity of the compound be initially verified?
Thin-layer chromatography (TLC) with iodine vapor visualization is used to confirm purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides preliminary structural validation. For instance, the ethanol proton (-OH) typically appears as a broad singlet at δ ~2.5 ppm, while the pyrazole protons resonate as distinct singlets or doublets in the aromatic region (δ 6.5–7.5 ppm). The bromine substituent induces characteristic splitting patterns in adjacent protons .
Q. What crystallographic methods are recommended for determining the compound’s structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. SHELXL refines atomic positions, thermal parameters, and occupancy factors, leveraging high-resolution data to resolve disorder in the pyrazole ring or bromine substituents. The program’s robust handling of twinning and high R-factor convergence ensures reliable structural models .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Regioselectivity in pyrazole bromination is influenced by steric and electronic factors. Computational tools like density functional theory (DFT) predict electron density distribution, identifying the 3-position as most reactive due to lower steric hindrance. Experimentally, using bulky directing groups (e.g., trimethylsilyl) or low-temperature bromination (0°C) in DMF enhances selectivity. Post-reaction analysis via LC-MS or 2D NMR (COSY, HSQC) confirms substitution patterns .
Q. What computational strategies validate the compound’s stability and reactivity?
DFT calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure, predicting stability trends. Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with susceptibility to nucleophilic/electrophilic attacks. Solvent effects are simulated using the polarizable continuum model (PCM), while molecular dynamics assess conformational stability under varying pH/temperature .
Q. How should contradictory spectroscopic and crystallographic data be resolved?
Discrepancies between NMR and X-ray data (e.g., unexpected proton environments) require multi-method validation. High-resolution mass spectrometry (HRMS) confirms molecular formula, and variable-temperature NMR probes dynamic effects like tautomerism. If crystallographic disorder is suspected, Hirshfeld surface analysis quantifies intermolecular interactions, while SHELXL’s TWIN command refines twinned datasets .
Q. What mechanistic pathways govern cyclization during synthesis?
Cyclization proceeds via acid-catalyzed keto-enol tautomerism, followed by nucleophilic attack of hydrazine on the β-carbonyl. Kinetic studies (monitored by in situ IR or Raman spectroscopy) reveal rate dependence on solvent polarity and temperature. Isotopic labeling (e.g., ¹⁵N-hydrazine) tracks nitrogen incorporation into the pyrazole ring, validated by mass spectrometry .
Q. How can enantiomeric purity be achieved if the compound exhibits chirality?
Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol mobile phases separates enantiomers. Absolute configuration is confirmed by anomalous dispersion in X-ray crystallography using Cu-Kα radiation. Circular dichroism (CD) spectroscopy correlates experimental spectra with DFT-simulated electronic transitions to assign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
